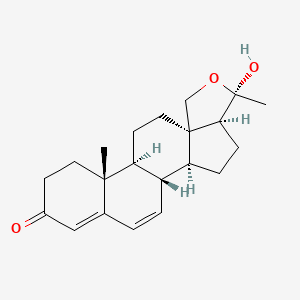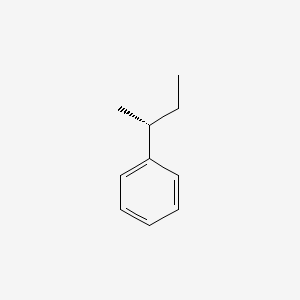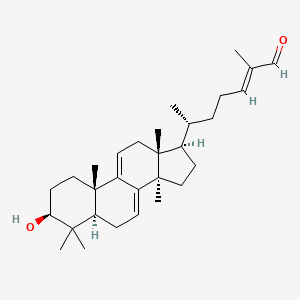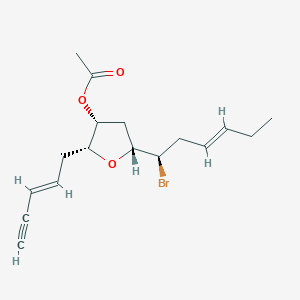
trans-Kumausyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Kumausyne is a natural product found in Laurencia nipponica with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Studies
The formal synthesis of trans-kumausyne has been a significant area of research, aiming to replicate and understand its complex molecular structure. A general strategy has been developed for the formal synthesis of trans-kumausyne from diacetone-D-glucose, illustrating the compound's synthetic accessibility and the potential for producing it in a laboratory setting. This approach highlights the versatility of bicyclic lactones as intermediates and showcases advanced synthetic techniques such as Wittig olefination, lactonization, and Michael addition (H. Mereyala & R. Gadikota, 2000).
Further research into the enantioselective synthesis of marine natural products, including a formal synthesis of trans-kumausyne, utilizes beta-hydroxy-gamma-lactones as chiral building blocks. This method emphasizes the role of asymmetric synthesis and chiral intermediates in creating complex natural products, providing insights into the synthesis of trans-kumausyne and related compounds with high enantiomeric purity (C. García, T. Martín, & V. Martín, 2001).
The stereoselective synthesis of trans-kumausyne through a vinylogous Mukaiyama-type reaction showcases the innovative approaches to constructing the compound's intricate structure, particularly the tetrahydrofuran ring, which is central to its molecular framework (L. R. Chowhan & S. Raghavan, 2020).
Additionally, a palladium-catalyzed asymmetric ring expansion method presents an efficient route towards synthesizing natural products related to the trans-kumausyne family. This method highlights the importance of atom economy and enantioselectivity in modern synthetic chemistry, offering an innovative pathway for creating functionalized cyclopentanones, a core feature of the trans-kumausyne structure (B. Trost & J. Xie, 2006).
Propiedades
Nombre del producto |
trans-Kumausyne |
|---|---|
Fórmula molecular |
C17H23BrO3 |
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
[(2R,3R,5R)-5-[(E,1R)-1-bromohex-3-enyl]-2-[(E)-pent-2-en-4-ynyl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C17H23BrO3/c1-4-6-8-10-14(18)16-12-17(20-13(3)19)15(21-16)11-9-7-5-2/h2,6-9,14-17H,4,10-12H2,1,3H3/b8-6+,9-7+/t14-,15-,16-,17-/m1/s1 |
Clave InChI |
BUFQJMZKMZGEFE-JSRZMHNBSA-N |
SMILES isomérico |
CC/C=C/C[C@H]([C@H]1C[C@H]([C@H](O1)C/C=C/C#C)OC(=O)C)Br |
SMILES canónico |
CCC=CCC(C1CC(C(O1)CC=CC#C)OC(=O)C)Br |
Sinónimos |
kumausyne trans-kumausyne |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



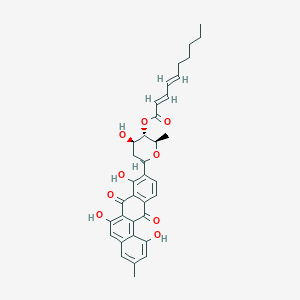
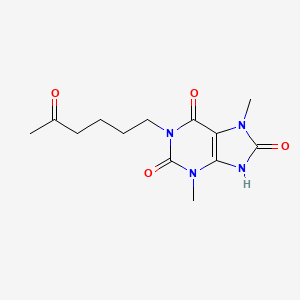
![(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one](/img/structure/B1251012.png)


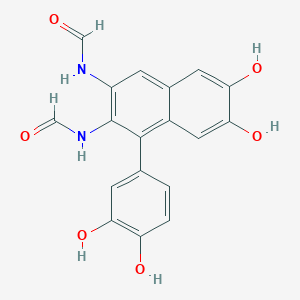


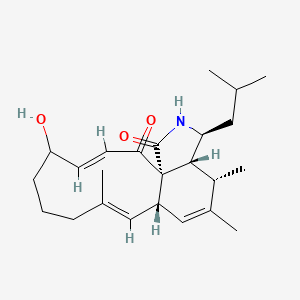
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1251024.png)

